![molecular formula C11H16ClN3 B1395167 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine CAS No. 1220020-21-2](/img/structure/B1395167.png)
6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine
Overview
Description
Scientific Research Applications
1. Anti-Inflammatory and Antineoplastic Properties
- 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine has been explored in the context of its anti-inflammatory properties. For instance, pyrazolopyranopyrimidines, a related class, have shown moderate to potent anti-inflammatory activity (Zaki, Soliman, Hiekal, & Rashad, 2006).
- In the realm of cancer research, similar compounds have demonstrated antineoplastic activity in experimental models. A study on pyrazole derivatives found that a compound with a 2-chloroethyl function exhibited good antineoplastic activity (Cheng, Elslager, Werbel, Priebe, & Leopold, 1986).
2. Anti-inflammatory and Analgesic Activities
- Research on hydrazino derivatives of DHA and pyranopyrazoles has shown that certain compounds possess significant anti-inflammatory and analgesic properties. This highlights the potential therapeutic applications of 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine and its derivatives in managing pain and inflammation (Kumar et al., 2012).
3. Antimicrobial and Antifungal Applications
- Some derivatives of 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine exhibit antimicrobial and antifungal activities. For instance, certain pyrazinamide analogs have shown inhibitory effects against Mycobacterium tuberculosis and Trichophyton mentagrophytes (Doležal et al., 2010; Zítko et al., 2011) (Zítko, Doležal, Svobodová, Vejsová, Kuneš, Kučera, & Jílek, 2011).
4. Applications in Molecular Chemistry
- In molecular chemistry, the reactions and structural transformations involving 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine and its derivatives are of interest. Studies have investigated the synthesis and reactivity of related compounds, providing insights into their potential applications in designing new chemical entities (Vandenberghe, Buysens, Meerpoel, Loosen, Toppet, & Hoornaert, 1996; Limbach, Korotkov, Es-Sayed, & de Meijere, 2008) (Limbach, Korotkov, Es-Sayed, & de Meijere, 2008).
5. Pharmaceutical and Therapeutic Research
- Research in pharmaceutical science has examined the structure-activity relationships of compounds similar to 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine. These studies contribute to understanding how molecular modifications can enhance or alter therapeutic properties, as seen in studies focused on KCa2 channel modulators (El-Sayed et al., 2021).
Mechanism of Action
properties
IUPAC Name |
6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-15(9-5-3-2-4-6-9)11-8-13-7-10(12)14-11/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNRDKZRQYYFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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